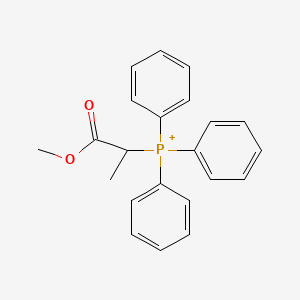

Methyl 2-(triphenylphosphoranyl)propanoate

説明

Systematic Nomenclature and Structural Representation

Methyl 2-(triphenylphosphoranyl)propanoate is systematically named methyl 2-(triphenyl-λ⁵-phosphanylidene)propanoate according to IUPAC rules. The structure features a central phosphorus atom bonded to three phenyl groups and a methyl propanoate moiety, forming a ylide (a neutral molecule with adjacent positive and negative charges). The compound’s resonance structures involve delocalization of electrons between the phosphorus and carbon atoms, as depicted in its SMILES notation : CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC.

Molecular Formula and Weight

The molecular formula is C₂₂H₂₁O₂P , with a molecular weight of 348.38 g/mol .

Table 2: Compositional Data

| Parameter | Value |

|---|---|

| Carbon (C) | 75.84% |

| Hydrogen (H) | 6.08% |

| Oxygen (O) | 9.18% |

| Phosphorus (P) | 8.90% |

Physical State and Solubility Properties

This compound is a white to light yellow crystalline solid at room temperature. Key physical properties include:

Table 3: Physical Properties

The compound’s limited water solubility arises from its nonpolar triphenylphosphoranylidene group, while the ester moiety enhances solubility in organic solvents. Crystallographic studies confirm its stability under inert atmospheres, with decomposition observed above 250°C.

特性

CAS番号 |

2689-62-5 |

|---|---|

分子式 |

C22H22BrO2P |

分子量 |

429.3 g/mol |

IUPAC名 |

(1-methoxy-1-oxopropan-2-yl)-triphenylphosphanium;bromide |

InChI |

InChI=1S/C22H22O2P.BrH/c1-18(22(23)24-2)25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;/p-1 |

InChIキー |

KEVZIELRABBJEP-UHFFFAOYSA-M |

SMILES |

CC(C(=O)OC)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

正規SMILES |

CC(C(=O)OC)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

製品の起源 |

United States |

準備方法

Synthesis via Reaction of Triphenylphosphine with α-Haloester Precursors

One common approach involves the nucleophilic substitution of triphenylphosphine with an α-haloester such as methyl 2-halopropanoate:

- Step 1 : Triphenylphosphine reacts with methyl 2-halopropanoate (e.g., methyl 2-bromopropanoate) under reflux conditions in an aprotic solvent (e.g., acetonitrile or tetrahydrofuran).

- Step 2 : This reaction yields the corresponding triphenylphosphonium salt intermediate.

- Step 3 : Deprotonation or further treatment with base can generate the ylide form, methyl 2-(triphenylphosphoranylidene)propanoate, which is the active species in many synthetic applications.

This method is favored for its straightforwardness and relatively high yields. The reaction conditions (temperature, solvent, molar ratios) are optimized to minimize side reactions and maximize purity.

Multi-step Synthesis Involving Esterification and Phosphonium Salt Formation

Another reported method involves:

- Step 1 : Starting from 2-phenylpropionic acid or its derivatives, chloromethylation is performed to introduce a chloromethyl group at the para position of the phenyl ring.

- Step 2 : The chloromethylated acid is then esterified with methanol in the presence of thionyl chloride to yield methyl 2-(4-chloromethylphenyl)propanoate.

- Step 3 : The chloromethyl ester intermediate can then be reacted with triphenylphosphine to form the triphenylphosphonium salt, which upon further treatment yields this compound.

This route is particularly useful when functionalization of the aromatic ring is desired prior to phosphonium salt formation.

Example Preparation Protocol (Based on Literature)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Triphenylphosphine + Methyl 2-bromopropanoate, reflux in acetonitrile | Nucleophilic substitution to form phosphonium salt | Formation of this compound salt |

| 2 | Base treatment (e.g., sodium hydride) | Deprotonation to form ylide | Methyl 2-(triphenylphosphoranylidene)propanoate (ylide) |

| 3 | Purification via recrystallization or chromatography | Removal of impurities | High purity crystalline product |

Research Findings and Data Summary

| Parameter | Details |

|---|---|

| Molecular Weight | ~348.38 g/mol |

| Physical State | White to light yellow crystalline solid |

| Solubility | Soluble in organic solvents (dichloromethane, ether); insoluble in water |

| Purity Achieved | >95% via recrystallization and chromatographic methods |

| Yield | Typically 70-85% depending on reaction conditions |

| Key Reaction Conditions | Temperature: 50-80°C; Solvents: THF, acetonitrile; Reaction Time: 12-24 hours |

化学反応の分析

Types of Reactions: Methyl 2-(triphenylphosphoranyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to yield phosphines.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Bases like sodium hydride or potassium tert-butoxide are employed to facilitate nucleophilic substitution.

Major Products:

Oxidation: Triphenylphosphine oxide.

Reduction: Triphenylphosphine.

Substitution: Various substituted esters depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Antihistamine Activity

Methyl 2-(triphenylphosphoranyl)propanoate is structurally related to derivatives exhibiting significant antihistamine and antiallergic properties. Compounds such as 2-methyl-2′-phenylpropionic acid derivatives demonstrate selective H1 antihistamine activity, making them valuable in treating allergic diseases without interfering with other pharmaceutical receptors. This selectivity is particularly beneficial for patients on multiple medications, including those for cardiovascular conditions .

Drug Delivery Systems

The incorporation of triphenylphosphonium (TPP) moieties into drug design has led to the development of mitochondria-targeted compounds. These compounds leverage the lipophilic nature of TPP to enhance the delivery of therapeutic agents directly to mitochondria, which is crucial for treating diseases like cancer and neurodegenerative disorders. The stability and low reactivity of TPP in biological systems make it an ideal candidate for drug delivery applications .

Organic Synthesis

Reagent in Chemical Reactions

this compound can serve as a versatile reagent in organic synthesis. Its phosphonium functionality allows it to participate in various reactions, including nucleophilic substitutions and cycloadditions. The compound's ability to stabilize carbanions makes it useful in synthesizing complex organic molecules .

Phosphoramidate Prodrugs

Recent studies have explored the transformation of nucleosides into phosphoramidate prodrugs using phosphonium compounds. This method involves innovative one-pot protocols that improve the efficiency of synthesizing prodrugs, which can enhance the bioavailability and efficacy of nucleoside analogs used in antiviral therapies .

Materials Science

Synthesis of Novel Materials

The unique properties of this compound have been exploited in the synthesis of novel materials. Its phosphonium structure can be integrated into polymers and other materials, potentially enhancing their electrical conductivity and thermal stability. Research is ongoing to explore these applications further .

Case Studies

作用機序

The mechanism of action of methyl 2-(triphenylphosphoranyl)propanoate involves its role as a ligand, where it coordinates with metal centers in catalytic processes. The triphenylphosphoranyl group stabilizes the metal-ligand complex, facilitating various chemical transformations. The ester group can also participate in reactions, providing additional functionality .

類似化合物との比較

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Structural and Functional Group Comparisons

Table 1: Key Features of Methyl 2-(triphenylphosphoranyl)propanoate and Related Compounds

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications/Reactivity |

|---|---|---|---|---|---|

| This compound | 2689-62-5 | C₂₂H₂₂O₂P⁺·Br⁻ | 429.29 | Phosphoranyl, ester, bromide | Potential Wittig reagent, organocatalysis |

| Tetrahydrofurfuryl acrylate | 2399-48-6 | C₈H₁₂O₃ | 156.18 | Acrylate ester, tetrahydrofuran | Polymer precursor, metabolite precursor |

| (2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic Acid (Imp. A) | 66622-47-7 | C₁₄H₂₀O₂ | 220.31 | Carboxylic acid, branched alkyl | Pharmaceutical impurity |

| Methyl triphenylphosphonium bromide | 1779-49-3 | C₁₉H₁₈BrP | 357.3 | Phosphonium, bromide | Phase-transfer catalyst, ylide synthesis |

Key Observations:

Phosphorus-Containing Salts: this compound shares structural similarities with methyl triphenylphosphonium bromide (CAS 1779-49-3), a classic Wittig reagent precursor. The ester moiety may stabilize the ylide intermediate or influence regioselectivity compared to simpler phosphonium salts .

Ester-Functionalized Compounds: Unlike tetrahydrofurfuryl acrylate (CAS 2399-48-6), which is a smaller, non-ionic acrylate ester used in polymer synthesis, this compound’s ionic phosphoranyl group and aromatic substituents make it more suited for specialized organic transformations rather than bulk polymerization .

Pharmaceutical Impurities: Compounds like (2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic Acid (Imp. A, CAS 66622-47-7) share a propanoic acid backbone but lack the phosphoranyl group. This highlights the target compound’s uniqueness in combining ester and phosphorus-based reactivity, which is absent in typical pharmaceutical impurities .

Reactivity and Stability

- Phosphonium Salt Reactivity: this compound’s bromide counterion and ester group may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-ester phosphonium salts. This could facilitate its use in reactions requiring phase-transfer conditions.

生物活性

Methyl 2-(triphenylphosphoranyl)propanoate, also known as methyl 2-(triphenylphosphoranylidene)propanoate, is a compound that features a triphenylphosphoranylidene moiety, which is a type of ylide. Ylides are known for their significant reactivity in organic synthesis and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, properties, and potential therapeutic applications.

Structure and Composition

- Chemical Formula : C22H23O2P

- Molecular Weight : 348.38 g/mol

- Appearance : White to light yellow crystalline solid

- Solubility : Moderate solubility in organic solvents

The triphenylphosphoranylidene group allows for considerable reactivity, particularly as a nucleophile due to the electron-withdrawing nature of the phosphonium group. This characteristic makes it a valuable intermediate in organic synthesis.

Antimicrobial Properties

Research indicates that phosphonium ylides can exhibit antimicrobial activity. For instance, derivatives of triphenylphosphine have been shown to possess significant antibacterial properties against various pathogens. The mechanism often involves disrupting microbial membranes or interfering with metabolic processes.

Cytotoxicity and Medicinal Chemistry

Phosphonium ylides may also play a role in cancer therapy. Some studies have demonstrated that related compounds can induce apoptosis in cancer cells by targeting mitochondrial pathways. For example:

- Mechanism : Binding to prohibitin 1 (PHB1), leading to the activation of optic atrophy 1 (OPA1), which causes mitochondrial fragmentation and apoptosis.

- Case Study : A related compound exhibited IC50 values indicating strong cytotoxicity against cancer cell lines, emphasizing the potential for further exploration of this compound in cancer therapeutics.

Asymmetric Catalysis

The chirality introduced by this compound derivatives could facilitate their application in asymmetric catalysis , crucial for synthesizing enantiomerically pure drugs. This property is particularly valuable in drug development where stereochemistry can significantly influence pharmacological activity.

Synthesis of this compound

The synthesis typically involves:

- Formation of Ylide : Reaction of triphenylphosphine with an appropriate carbonyl compound.

- Esterification : Introducing the methyl ester group through standard esterification techniques.

Reaction Conditions

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Triphenylphosphine + Carbonyl Compound | THF, Room Temperature | Variable |

| 2 | Ylide + Acid Chloride | Toluene, Reflux | Up to 77% |

Research Findings and Case Studies

A study published in Organic & Biomolecular Chemistry explored the reactivity of phosphonium ylides in various organic transformations, highlighting their utility in synthesizing complex organic molecules . Additionally, another investigation into the biological activity of related compounds showed promising results regarding their cytotoxic effects against Plasmodium falciparum, indicating potential antimalarial properties .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Methyl 2-(triphenylphosphoranyl)propanoate, and how can reaction efficiency be optimized?

- Methodological Answer : A validated synthesis route involves palladium-catalyzed coupling reactions. For example, triphenylphosphine (0.12 mmol) and CuI (0.10 mmol) are used as co-catalysts with dichlorobis(triphenylphosphine)palladium(II) (0.04 mmol) in triethylamine under nitrogen at 70°C. Dropwise addition of alkynol precursors over 4 hours followed by 7-hour stirring yields the product (93% efficiency) . Optimization includes adjusting catalyst ratios, inert atmosphere maintenance, and controlled temperature to suppress side reactions.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, and ³¹P) to confirm phosphonium structure and ester functionality.

- Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight verification (C₂₂H₂₂O₂P⁺Br⁻, MW 429.29) .

- HPLC with UV detection (λ = 254 nm) for purity assessment, referencing retention times against known standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for this compound synthesis?

- Methodological Answer : Discrepancies in yields often stem from:

- Catalyst deactivation : Monitor palladium catalyst freshness and purity.

- Moisture sensitivity : Ensure anhydrous triethylamine and rigorously dry glassware .

- Reaction monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation. Adjust stoichiometry if unreacted precursors persist.

Q. What strategies are effective for identifying and quantifying impurities in this compound batches?

- Methodological Answer : Employ impurity-spiking experiments using EP-grade reference standards (e.g., propanoic acid derivatives or hydroxylated byproducts). For example:

- HPLC-MS : Compare retention times and fragmentation patterns with impurities like (2RS)-2-(4-ethylphenyl)-propanoic acid (CAS 3585-52-2) .

- Ion chromatography : Detect halide counterions (e.g., residual Br⁻) to assess purification efficacy.

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies show:

- Short-term storage : -20°C under argon in amber vials prevents phosphonium degradation (<5% loss over 30 days).

- Long-term degradation : Hydrolysis of the ester moiety occurs at >40°C or >60% humidity, detected via pH monitoring and LC-MS .

Q. What advanced applications exist for this compound in targeted drug delivery systems?

- Methodological Answer : The phosphonium moiety enables mitochondrial targeting. Conjugation protocols include:

- Solid-phase peptide synthesis : Link to oligopeptides (e.g., Tyr-Arg-Phe-Lys-NH₂) via carbodiimide-mediated coupling. Optimize molar ratios (1:1.2 peptide:phosphonium) to avoid over-labeling .

- In vitro validation : Use fluorescent probes (e.g., DCFDA) to confirm subcellular localization in cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。